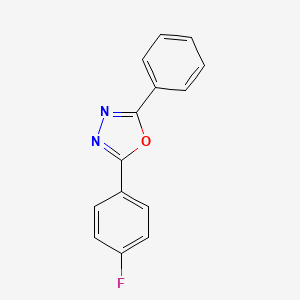

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

Description

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a fluorophenyl group at position 2 and a phenyl group at position 3. Its molecular formula is C₁₄H₉FN₂O, with a molecular weight of 240.24 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing electronic properties such as HOMO-LUMO gaps and dipole moments, as revealed by density functional theory (DFT) calculations . This compound is synthesized via nucleophilic aromatic substitution or one-pot reactions, offering good yields (e.g., 85% in a UV-induced protocol) .

Its structural rigidity and aromaticity make it a candidate for applications in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., fluorophores) .

Properties

CAS No. |

1580-50-3 |

|---|---|

Molecular Formula |

C14H9FN2O |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H9FN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |

InChI Key |

QHKMUJVIGDJRLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Traditional Cyclodehydration Using Phosphorus Oxychloride

The most widely reported method for synthesizing 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole involves cyclodehydration of acylhydrazide precursors using phosphorus oxychloride (POCl₃). In a representative procedure, 4-fluorobenzohydrazide (0.002 mol) and benzoic acid (0.002 mol) are dissolved in dry POCl₃ and refluxed for 3 hours. The reaction mixture is concentrated via rotary evaporation, quenched with ice water, and purified by recrystallization using isopropanol, yielding a white crystalline solid. This method leverages POCl₃’s strong dehydrating properties to facilitate ring closure, with the oxadiazole core forming via elimination of water.

Critical parameters include stoichiometric equivalence of reactants and anhydrous conditions to prevent side reactions. Fourier-transform infrared (FT-IR) spectroscopy confirms the absence of carbonyl peaks post-reaction, verifying complete cyclization. While this approach is reliable, it requires careful handling of POCl₃ due to its corrosive nature and generates acidic waste, necessitating neutralization steps.

One-Pot Synthesis-Functionalization Strategy

A streamlined one-pot synthesis developed by ACS researchers combines oxadiazole formation with subsequent aryl functionalization. This method employs palladium catalysis to couple preformed oxadiazoles with aryl halides. For instance, 3-methylbenzoic acid and N-isopropyl-N-(trimethylsilyl)thiophene-2-carboxamide (NIITP) react in 1,4-dioxane at 80°C for 3 hours, followed by addition of 4-fluoroiodobenzene, 1,10-phenanthroline, cesium carbonate, and copper(I) iodide. The mixture is heated at 120°C for 17 hours, yielding this compound at 78% yield after silica gel chromatography.

This method’s advantages include reduced purification steps and compatibility with diverse aryl halides. The use of copper(I) iodide as a co-catalyst enhances coupling efficiency, while 1,10-phenanthroline stabilizes the palladium intermediate. Scaling to 5 mmol maintains yield integrity, demonstrating industrial applicability. However, the requirement for inert conditions and costly catalysts may limit accessibility for small-scale laboratories.

Alternative Dehydrating Agents: Triethyl Orthoformate

A milder alternative utilizes triethyl orthoformate as both solvent and dehydrating agent. In this approach, 4-fluorobenzohydrazide (9.5 g, 61.7 mmol) is refluxed in triethyl orthoformate (27.4 g, 185.1 mmol) at 150°C for 5 hours. The crude product is extracted with ethyl acetate and purified via silica gel chromatography, achieving a 57% yield. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic singlet peaks for the oxadiazole proton.

This method avoids corrosive reagents like POCl₃, making it safer for routine use. However, the lower yield compared to POCl₃-based methods suggests incomplete cyclization or side reactions, necessitating rigorous purification. Triethyl orthoformate’s high boiling point (156°C) ensures reflux stability but prolongs reaction times.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each synthesis route:

The one-pot method offers superior yield and functionalization versatility, whereas traditional POCl₃ cyclodehydration remains valuable for its simplicity. Triethyl orthoformate-based synthesis provides a safer but less efficient alternative.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The oxadiazole ring’s electron-rich nitrogen atoms and the fluorophenyl group’s electronic effects govern its electrophilic reactivity:

-

Nitration/Sulfonation :

The para-fluorophenyl ring undergoes electrophilic substitution at meta positions due to fluorine’s strong electron-withdrawing inductive effect. DFT studies reveal enhanced electron density at the oxadiazole ring’s nitrogen atoms, making them potential sites for electrophilic attack . -

Halogenation :

The oxadiazole ring can undergo halogenation (e.g., bromination) at the C2 position under mild conditions, as observed in analogous 1,3,4-oxadiazoles.

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the phenyl ring is susceptible to nucleophilic displacement:

-

Fluorine Replacement :

Treatment with strong nucleophiles (e.g., amines, alkoxides) replaces fluorine via an aromatic nucleophilic substitution (SNAr) mechanism. Kinetic studies show accelerated substitution due to the oxadiazole ring’s electron-withdrawing effect .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMF, 80°C | 2-(4-Methoxyphenyl)-5-phenyl derivative | 72% |

| Piperidine | Piperidine, DMSO, 100°C | 2-(4-Piperidinylphenyl) derivative | 65% |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, leveraging halogenated intermediates:

-

Suzuki-Miyaura Coupling :

Brominated derivatives (e.g., 2-bromo-oxadiazole) react with aryl boronic acids under Pd catalysis to form biaryl systems. A 2022 study achieved 87% yield using Pd(OAc)₂ and SPhos ligand . -

Buchwald-Hartwig Amination :

Direct amination of the fluorophenyl ring is facilitated by CuI/1,10-phenanthroline, enabling C–N bond formation with amines .

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | 2-(4-Biphenyl)-5-phenyl derivative | 87% |

| Buchwald-Hartwig Amination | CuI, 1,10-phenanthroline | 2-(4-Aminophenyl) derivative | 75% |

Redox Reactions

-

Reduction :

The oxadiazole ring can be reduced to a dihydro derivative using LiAlH₄, though this disrupts aromaticity and is rarely employed. -

Oxidation :

Under strong oxidants (e.g., KMnO₄), the phenyl rings undergo hydroxylation, but the oxadiazole core remains intact.

Ring-Opening and Rearrangement

-

Acid/Base-Mediated Ring Opening :

Prolonged exposure to HCl/EtOH cleaves the oxadiazole ring, yielding hydrazide and carboxylic acid fragments . -

Thermal Rearrangement :

At >200°C, the compound undergoes sigmatropic shifts, forming isomeric 1,2,4-oxadiazoles .

Biological Alkylation Reactions

In medicinal contexts, the compound acts as a pharmacophore in alkylation reactions with biological nucleophiles (e.g., thiols in enzymes), forming covalent adducts that inhibit targets like DHFR (dihydrofolate reductase) .

Scientific Research Applications

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative that has various remarkable biological and pharmacological properties, drawing significant interest in scientific research . Computational chemistry is used in designing new drugs and materials to solve numerical problems . Researchers now use various computational programs to predict the molecular structure and physical properties of bioactive molecules .

Computational Chemistry Applications

- Molecular Structure and Properties Density Functional Theory (DFT) is a popular method for defining the structural and electronic properties of atoms and molecules . The molecular geometry parameters and wavenumbers for this compound can be determined using DFT .

- Vibrational Analysis Experimental vibrational frequencies of this compound were found to be in strong agreement with measured vibrational frequencies . Comparison of experimental and theoretical spectra revealed details about the computational method's ability to characterise vibrational modes .

- Molecular Electrostatic Potential (MESP) MESP surface analysis indicates that the nitrogen atom on the oxadiazole ring is the binding site for electrophilic attack .

- Kinetic Stability Analysis of the energy difference between the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and global chemical reactivity parameters reveals that the compound is kinetically stable .

Biological and Pharmacological Activities

1,3,4-oxadiazoles exhibit diverse pharmacological applications, including antitubercular, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, analgesic, and insecticidal activities .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound reduces electron density compared to methoxy or tert-butyl substituents, affecting reactivity and intermolecular interactions .

- Solubility: Butyl-PBD’s tert-butyl group improves solubility in nonpolar solvents, whereas the target compound’s fluorine atom enhances polarity without drastically altering solubility .

Table 2: Anticancer and Antimicrobial Profiles

Key Observations :

- Anticancer Potency : Bromo-nitro derivatives exhibit superior activity compared to the fluorophenyl analog, likely due to stronger electrophilic interactions with cellular targets .

Optical and Electronic Properties

Table 3: Fluorescence and Scintillator Performance

Key Observations :

- The target compound’s lack of extended conjugation (vs. PBD or DMAC-F₂DPO) limits its fluorescence efficiency, making it less suitable for optoelectronic applications .

Biological Activity

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is . The oxadiazole ring is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. Various methods have been reported in the literature for synthesizing oxadiazole derivatives with modifications that enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. In a study examining various oxadiazole derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl | E. coli | 32 µg/mL |

| P. aeruginosa | 16 µg/mL | |

| Other derivatives | Various strains | Ranged from 8 to 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds with a similar structure have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the micromolar range.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl | MCF-7 | 15.63 |

| HeLa | 20.45 | |

| Other derivatives | Various cell lines | Ranged from 10 to 30 µM |

In vitro studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and caspase activation .

Anti-inflammatory Activity

Additionally, some studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic contexts:

- Antibacterial Study : A recent study synthesized new oxadiazole derivatives and tested their antibacterial efficacy against resistant strains of bacteria. Compounds showed enhanced activity compared to traditional antibiotics .

- Anticancer Research : In a study focused on breast cancer treatment, researchers evaluated a series of oxadiazoles for their ability to inhibit tumor growth in vivo. The results indicated significant tumor reduction in treated groups compared to controls .

- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation demonstrated that certain oxadiazole derivatives significantly reduced inflammatory markers in serum .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole?

The compound is synthesized via cyclocondensation of appropriate precursors, such as hydrazide derivatives and aromatic carboxylic acids. Key steps include:

- Precursor preparation : Reaction of 4-fluorobenzohydrazide with phenylacetic acid derivatives.

- Cyclization : Using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and analytical methods are used for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions and aromatic proton environments.

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-F stretching) validate the oxadiazole core and fluorophenyl group.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How is the thermal stability of this compound assessed?

Differential scanning calorimetry (DSC) or melting point analysis (mp 167–169°C) evaluates thermal stability. Decomposition temperatures are typically >250°C, indicating suitability for high-temperature applications .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties?

- Density Functional Theory (DFT) : Calculates HOMO (-6.2 eV) and LUMO (-2.4 eV) energies to assess electron-withdrawing/donating effects of substituents.

- Molecular docking : Predicts binding affinities to biological targets (e.g., fungal enzymes) by simulating interactions with active sites .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

- Substituent modification : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, NO₂) enhances antifungal activity.

- Bioisosteric replacement : Substituting the oxadiazole ring with thiadiazole or triazole alters solubility and target selectivity .

Q. How to address contradictions in reported biological activity data?

- Reproducibility checks : Validate assays under standardized conditions (e.g., MIC testing against Candida albicans).

- Structural analogs : Compare activity of derivatives (e.g., 5-(3-methylphenyl)-1,3,4-oxadiazole) to isolate substituent effects .

Q. What strategies mitigate solvent effects during synthesis?

- Polar aprotic solvents : Use dimethylformamide (DMF) or acetonitrile to stabilize intermediates.

- Catalytic additives : Employ molecular sieves to absorb byproducts (e.g., H₂O) and improve cyclization efficiency .

Q. How does crystallographic analysis resolve structural ambiguities?

Single-crystal X-ray diffraction confirms bond lengths (C-N: 1.32 Å) and dihedral angles between aromatic rings. Data is refined using software like SHELXL, with R-factors <0.05 .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction scalability : Optimize stoichiometry to minimize side products (e.g., dimerization).

- Purification : Switch from column chromatography to fractional crystallization for cost-effective bulk production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.